N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
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Description
N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C25H30N6O4 and its molecular weight is 478.553. The purity is usually 95%.
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Biological Activity
N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrazolo[4,3-c]pyridine core : Known for its diverse biological activities.
- Piperazine moiety : Often associated with psychoactive effects and used in various pharmaceuticals.
- Tetrahydrofuran ring : Contributes to the compound's solubility and stability.
The molecular formula is C24H30N4O3, indicating a significant presence of nitrogen and oxygen, which are crucial for its biological interactions.
Antiviral Activity
Recent studies have indicated that compounds similar to N-methyl-2-(4-(3-oxo...) exhibit antiviral properties, particularly against coronaviruses. For instance, modifications to the pyrazolo[1,5-a]pyrimidine scaffold have shown enhanced potency against CSNK2A2, an important kinase involved in viral replication. The introduction of specific substituents can significantly affect the compound's efficacy and selectivity against viral targets .
Anticancer Properties
The pyrazolo[4,3-c]pyridine derivatives have been investigated for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives with similar structures can effectively target cancer cell lines .
Neuropharmacological Effects
The piperazine component is known for its neuropharmacological properties. Compounds containing piperazine have been reported to exhibit anxiolytic and antidepressant effects. The interaction of the piperazine ring with serotonin receptors may play a role in modulating mood and anxiety .
Case Studies
- Antiviral Efficacy :
- Anticancer Activity :
- Neuropharmacological Assessment :
The biological activity of N-methyl-2-(4-(3-oxo...) is primarily attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The compound's structure allows it to fit into the ATP-binding pocket of kinases like CSNK2A2, disrupting their activity and thus affecting downstream signaling pathways involved in viral replication and cancer cell growth.
- Receptor Modulation : The piperazine moiety likely interacts with neurotransmitter receptors, influencing neurotransmission and potentially altering mood-related behaviors.
Properties
IUPAC Name |
N-methyl-2-[4-[3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O4/c1-26-22(32)17-28-9-11-30(12-10-28)24(33)20-15-29(14-19-8-5-13-35-19)16-21-23(20)27-31(25(21)34)18-6-3-2-4-7-18/h2-4,6-7,15-16,19H,5,8-14,17H2,1H3,(H,26,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIDIVRPANUKGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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